molecular formula C13H15NO2 B13013540 1-((3-Methoxyphenoxy)methyl)cyclobutanecarbonitrile

1-((3-Methoxyphenoxy)methyl)cyclobutanecarbonitrile

Katalognummer: B13013540
Molekulargewicht: 217.26 g/mol
InChI-Schlüssel: OZEKAWBRJSBBRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((3-Methoxyphenoxy)methyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C12H13NO. It is characterized by a cyclobutane ring attached to a carbonitrile group and a methoxyphenoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Methoxyphenoxy)methyl)cyclobutanecarbonitrile typically involves the reaction of 3-methoxyphenol with cyclobutanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

1-((3-Methoxyphenoxy)methyl)cyclobutanecarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-((3-Methoxyphenoxy)methyl)cyclobutanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-((3-Methoxyphenoxy)methyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
  • 1-Methyl-3-oxocyclobutanecarbonitrile
  • Cyclobutanecarbonitrile, 1-(3-methoxyphenyl)-3-oxo-

Uniqueness

1-((3-Methoxyphenoxy)methyl)cyclobutanecarbonitrile is unique due to the presence of both a methoxyphenoxy group and a cyclobutanecarbonitrile moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Eigenschaften

Molekularformel

C13H15NO2

Molekulargewicht

217.26 g/mol

IUPAC-Name

1-[(3-methoxyphenoxy)methyl]cyclobutane-1-carbonitrile

InChI

InChI=1S/C13H15NO2/c1-15-11-4-2-5-12(8-11)16-10-13(9-14)6-3-7-13/h2,4-5,8H,3,6-7,10H2,1H3

InChI-Schlüssel

OZEKAWBRJSBBRQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC=C1)OCC2(CCC2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.